(4Z)-4-{[(2-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione
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Overview
Description
(4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a phenyl group, and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a suitable aldehyde to form the corresponding Schiff base, which is then cyclized with a phenyl-substituted tetrahydroisoquinoline derivative under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and catalysts is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A compound with a similar aromatic structure but different functional groups.
Uniqueness
(4E)-4-{[(2-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(2-ethoxyphenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C24H20N2O3/c1-2-29-22-15-9-8-14-21(22)25-16-20-18-12-6-7-13-19(18)23(27)26(24(20)28)17-10-4-3-5-11-17/h3-16,28H,2H2,1H3 |
InChI Key |
VMXOMQJLLGJAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Origin of Product |
United States |
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